R-138727 - 239466-74-1

R-138727

Catalog Number: EVT-346127
CAS Number: 239466-74-1
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene]acetic acid, commonly known as R-138727, is the pharmacologically active metabolite of the thienopyridine prodrug, prasugrel. [, , , , , , , , , , , , , , , , , , , , , , , ] It functions as a potent, irreversible antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in inhibiting ADP-mediated platelet activation and aggregation. [, , , , , , , ] This compound is a key research tool for investigating platelet function and the role of the P2Y12 receptor in various physiological and pathological processes.

Future Directions
  • Elucidating Resistance Mechanisms: Investigating the factors contributing to inter-individual variability in response to R-138727, including genetic polymorphisms and drug interactions, to identify potential causes of resistance and personalize antiplatelet therapy. [, ]
  • Investigating Non-Platelet Effects: Further exploring the potential non-platelet effects of R-138727, including its influence on immune cells and inflammatory processes, to gain a comprehensive understanding of its broader biological activity. []

Prasugrel

Compound Description: Prasugrel, also known as CS-747 or LY640315, is a thienopyridine antiplatelet drug administered as a racemic mixture. [, ] It acts as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its therapeutic effect. [, ]

Relevance: Prasugrel is the parent compound of R-138727. [, ] It undergoes rapid hydrolysis in vivo, primarily by carboxylesterase 2 in the intestine, to form the intermediate metabolite R-95913, which is further metabolized by cytochrome P450 enzymes to generate the active metabolite R-138727. [, , ]

R-95913

Compound Description: R-95913 is a thiolactone metabolite formed as an intermediate in the metabolic pathway of prasugrel. [, ] It is detectable in human plasma, unlike prasugrel itself. []

Relevance: R-95913 is a direct precursor to R-138727. [, ] It is formed from prasugrel via esterase-mediated hydrolysis and is subsequently converted to R-138727 by cytochrome P450 enzymes. [, ]

2-Nitro-5-thiobenzoic Acid (TNB)

Compound Description: 2-Nitro-5-thiobenzoic acid (TNB) is a thiol-containing compound used as a trapping agent for sulfenic acid metabolites. []

Relevance: TNB was used to trap a sulfenic acid metabolite formed during the biotransformation of R-95913 to R-138727, providing evidence for a sulfenic acid intermediate in the metabolic pathway. []

Glutathione Conjugate of R-138727 (R-133490)

Compound Description: The glutathione conjugate of R-138727 (R-133490) is a mixed disulfide formed by the reaction of the sulfenic acid intermediate of R-138727 with glutathione. [, , ]

Relevance: R-133490 serves as a potential precursor to R-138727 in vitro. [, , ] Studies have shown that enzymes in human liver cytosol, particularly glutaredoxin and thioredoxin, can reduce R-133490 to generate R-138727. [, ]

Ticlopidine

Compound Description: Ticlopidine (Ticlid) is a first-generation thienopyridine antiplatelet agent. []

Clopidogrel

Compound Description: Clopidogrel (Plavix/Iscover) is a second-generation thienopyridine antiplatelet agent. [, ] Like prasugrel, it is a prodrug requiring metabolic activation to exert its antiplatelet effect. [, , ]

Cangrelor (AR-C66931MX)

Compound Description: Cangrelor is a direct-acting P2Y12 receptor antagonist, meaning it does not require metabolic activation to exert its antiplatelet effect. [, ]

Relevance: While structurally different from R-138727, cangrelor shares the same pharmacological target, the platelet P2Y12 ADP receptor. [, ] It is often used as a comparator drug in studies evaluating the efficacy and potency of R-138727. [, ]

Classification

Prasugrel is classified as a small molecule drug within the thienopyridine group. Its mechanism of action and pharmacological profile are similar to those of other antiplatelet agents like clopidogrel and ticagrelor, but it is noted for its greater efficacy in inhibiting platelet aggregation .

Synthesis Analysis

The synthesis of the active metabolite R-138727 involves several enzymatic steps primarily mediated by cytochrome P450 enzymes. The process begins with the hydrolysis of prasugrel into thiolactone by human carboxylesterase, followed by further metabolism through CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19 .

Recent studies have explored biocatalytic methods to synthesize R-138727 using porcine liver esterase and other enzymes, yielding significant amounts of the active metabolite with high purity. For instance, a cascade reaction involving porcine liver esterase and a specific cytochrome P450 enzyme led to a yield of 44% with over 95% purity . This method highlights advancements in synthetic techniques that can streamline the production of pharmacologically relevant metabolites.

Molecular Structure Analysis

The molecular formula of prasugrel is C20H20FNO3SC_{20}H_{20}FNO_3S, with a molecular weight of approximately 373.441 g/mol . The active metabolite R-138727 features a reactive thiol group that forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to irreversible inhibition. The structure consists of multiple stereoisomers, including (R,S)-, (R,R)-, (S,S)-, and (S,R)- configurations .

Structural Data

  • Molecular Weight: 373.441 g/mol
  • Chemical Formula: C20H20FNO3SC_{20}H_{20}FNO_3S
  • Key Functional Groups: Thiol group, fluorophenyl group
Chemical Reactions Analysis

Prasugrel undergoes several key chemical reactions during its metabolism:

  1. Hydrolysis: Conversion from prasugrel to thiolactone via human carboxylesterase.
  2. Oxidation: Further oxidation by cytochrome P450 enzymes to form R-138727.
  3. Conjugation: The active metabolite may undergo S-methylation or cysteine conjugation to form inactive metabolites .

These reactions are critical for transforming prasugrel into its active form and subsequently into inactive products that are eliminated from the body.

Mechanism of Action

The mechanism of action for prasugrel involves the irreversible binding of its active metabolite R-138727 to the P2Y12 receptor on platelets. This binding inhibits the receptor's ability to mediate platelet activation through adenosine diphosphate signaling. Consequently, this prevents the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation .

Key Points

  • Onset of Action: Approximately 30 minutes post-administration.
  • Duration: Antiplatelet effects last for the lifespan of platelets (about 7–10 days).
  • Pharmacokinetics: Rapid absorption with peak plasma concentrations reached within 30 minutes; elimination half-life of about 7 hours .
Physical and Chemical Properties Analysis

Prasugrel exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Protein Binding: Approximately 98% binding to human serum albumin for its active metabolite .

These properties influence its pharmacological effectiveness and safety profile.

Applications

Prasugrel is primarily applied in clinical settings for:

  • Management of Acute Coronary Syndrome: Used during percutaneous coronary interventions to prevent thrombotic events such as myocardial infarction or stroke.
  • Comparison with Other Antiplatelet Agents: Demonstrated greater efficacy than clopidogrel but associated with a higher risk of bleeding complications .

Research Applications

Ongoing research explores further applications in cardiovascular medicine, particularly regarding genetic polymorphisms affecting drug metabolism and individual responses to therapy.

Biochemical Characterization of Prasugrel Metabolites

Structural Identification of Active and Inactive Metabolites

Prasugrel, a thienopyridine prodrug, undergoes complex biotransformation to generate both active and inactive metabolites. The structural elucidation of these compounds is critical for understanding their pharmacological and metabolic profiles.

R-138727: Primary Active Metabolite

The biologically active moiety, designated R-138727 (chemical name: 2-{1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanyl-1,2,5,6-tetrahydropyridin-3-yl}acetic acid), features a thiol-containing structure essential for irreversible P2Y₁₂ receptor antagonism. Its molecular formula is C₁₈H₂₀FNO₃S, with an average molecular weight of 349.42 g/mol and a monoisotopic mass of 349.114792406 g/mol [3]. Key structural characteristics include:

  • A free sulfhydryl group (–SH) at the 4-position of the piperidine ring, enabling disulfide bonding with extracellular cysteines of the P2Y₁₂ receptor.
  • An α,β-unsaturated ketone adjacent to the cyclopropyl group, facilitating electrophilic reactivity.
  • A fluorophenyl moiety contributing to target affinity [3] [10].

Stereochemically, R-138727 exists as enantiomers due to the chiral center at C3 and C4 of the tetrahydropyridine ring. In vivo activity resides predominantly in the R-isomer, though commercial prasugrel administration yields a racemic mixture [9].

Inactive Metabolites: S-Methylation and Cysteine Conjugation Byproducts

The primary inactive metabolites result from phase II conjugation of R-138727:

  • R-106583: Generated via S-methylation of R-138727’s thiol group. This conversion occurs through thiopurine S-methyltransferase (TPMT), yielding a methylsulfide derivative devoid of antiplatelet activity [1].
  • R-119251: Formed through disulfide conjugation between R-138727 and endogenous cysteine. This metabolite retains the cyclopropyl ketone and fluorophenyl groups but lacks the free thiol necessary for P2Y₁₂ inhibition [1] [4].
  • Thiolactone hydrolysis products: Non-enzymatic or paraoxonase-1 (PON1)-catalyzed hydrolysis of prasugrel’s thiolactone intermediate (R-95913) yields isomers with endocyclic double bonds (e.g., 3c endo), which are pharmacologically inert [9].

Table 1: Structural and Physicochemical Properties of Key Prasugrel Metabolites

MetaboliteChemical FormulaMolecular Weight (g/mol)Key Functional GroupsActivity
R-138727C₁₈H₂₀FNO₃S349.42Free thiol, α,β-unsaturated ketoneActive (P2Y₁₂ antagonist)
R-106583C₁₉H₂₂FNO₃S363.45Methylated thioetherInactive
R-119251C₂₁H₂₅FN₂O₄S₂452.57Cysteine-disulfide adductInactive
R-95913C₁₈H₂₀FNO₂S333.42ThiolactoneIntermediate (inactive)

Synthesis Pathways of Prasugrel Metabolites

Enzymatic Hydrolysis and Oxidation Mechanisms

Prasugrel’s biotransformation involves two sequential activation steps:

  • Initial Hydrolysis: Intestinal carboxylesterase 2 (hCE2) cleaves prasugrel’s acetate ester group, producing the thiolactone intermediate R-95913 (prasugrel thiolactone). This reaction occurs rapidly during intestinal absorption [4] [9].
  • Oxidative Ring Opening: R-95913 undergoes cytochrome P450 (CYP)-dependent oxidation in the liver. This process involves:
  • CYP3A4/5 and CYP2B6 as primary catalysts, with minor contributions from CYP2C9 and CYP2C19 [4] [5].
  • Formation of a transient sulfenic acid intermediate via oxidation at the thiolactone’s sulfur atom.
  • Spontaneous rearrangement to R-138727, where the sulfenic acid reduces to a thiol, concomitant with ring opening and exocyclic double bond formation [9].

A parallel hydrolytic pathway exists for R-95913, mediated by calcium-dependent serum hydrolases (e.g., PON1). This non-oxidative route yields 3c endo, an inactive isomer characterized by an endocyclic double bond [9].

Table 2: Enzymatic Pathways in Prasugrel Metabolism

Metabolic StepPrimary Enzyme(s)Key Cofactors/RequirementsMetabolite Produced
Ester hydrolysisCarboxylesterase 2Intestinal mucosaR-95913 (thiolactone)
Thiolactone oxidationCYP3A4, CYP2B6NADPH, O₂Sulfenic acid intermediate → R-138727
Thiolactone hydrolysisParaoxonase-1 (PON1)Ca²⁺3c endo (inactive isomer)
S-methylation of R-138727Thiopurine S-methyltransferaseS-adenosyl methionine (SAM)R-106583 (inactive)
Cysteine conjugationNon-enzymaticPlasma cysteineR-119251 (inactive)

Role of Hepatic Carboxylesterases in Initial Prodrug Activation

While intestinal hCE2 dominates prasugrel’s first-pass hydrolysis, hepatic carboxylesterases (notably hCE1 and hCE2) contribute significantly to systemic activation:

  • Catalytic Efficiency: Hepatic carboxylesterases exhibit 10-fold higher catalytic efficiency (V~max~/K~m~) for prasugrel hydrolysis compared to clopidogrel, explaining prasugrel’s more consistent antiplatelet effects [5].
  • Bypassing CYP Limitations: Unlike clopidogrel, prasugrel’s dependence on carboxylesterases (rather than CYPs) for initial activation minimizes the impact of:
  • CYP2C19 loss-of-function polymorphisms
  • Drug-drug interactions involving CYP inhibitors (e.g., proton pump inhibitors) [4] [5].
  • Species Selectivity: Human carboxylesterases hydrolyze prasugrel 5× faster than rat enzymes, underscoring the metabolite profile’s species-specificity [5].

Quantitative studies using human liver microsomes demonstrate that >80% of an oral prasugrel dose undergoes esterase-mediated hydrolysis within 30 minutes, with <5% diverted to non-thiolactone pathways. This contrasts sharply with clopidogrel, where <15% proceeds to active metabolite formation [4] [5]. The thiolactone R-95913 is highly stable in plasma (t~½~ > 24h), ensuring efficient hepatic uptake for subsequent CYP-mediated activation to R-138727 [4].

Properties

CAS Number

239466-74-1

Product Name

Prasugrel metabolite

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-

InChI Key

ZWUQVNSJSJHFPS-XFXZXTDPSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Synonyms

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.